An In-depth Technical Guide to the Allosteric FAK Inhibitor 5 (CAS 1426683-30-8)
An In-depth Technical Guide to the Allosteric FAK Inhibitor 5 (CAS 1426683-30-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel, allosteric Focal Adhesion Kinase (FAK) inhibitor, commonly known as FAK inhibitor 5, with the Chemical Abstracts Service (CAS) number 1426683-30-8. This document details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to FAK and the Rationale for Allosteric Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways downstream of integrins and growth factor receptors.[1] Its involvement in cell adhesion, migration, proliferation, and survival has established it as a significant target in oncology.[1] Overexpression and hyperactivity of FAK are frequently observed in various human cancers, correlating with poor prognosis and metastatic potential.
Traditional kinase inhibitors often target the highly conserved ATP-binding site, which can lead to off-target effects and the development of resistance. Allosteric inhibitors, such as FAK inhibitor 5, offer a promising alternative by binding to a distinct, less conserved site on the enzyme. This mode of inhibition can provide greater selectivity and a novel mechanism to modulate kinase activity. FAK inhibitor 5 belongs to a series of 1,5-dihydropyrazolo[4,3-c][1][2]benzothiazines that have been identified as highly selective, allosteric inhibitors of FAK.[1]
Mechanism of Action
FAK inhibitor 5 exerts its inhibitory effect through a novel allosteric mechanism. Co-crystal structural analysis has revealed that this class of compounds targets a previously undiscovered allosteric site located within the C-lobe of the FAK kinase domain.[1] Binding of the inhibitor to this site induces a conformational change that disrupts the formation of the ATP-binding pocket, thereby preventing ATP from binding and inhibiting kinase activity.[1] This interaction is characterized by slow dissociation from the unphosphorylated form of FAK, and the inhibition is noncompetitive with respect to ATP after a sufficient preincubation period.[1] The potency of this allosteric inhibition is reportedly reduced by the phosphorylation of FAK.[1]
Quantitative Data
The inhibitory activity of FAK inhibitor 5 has been quantified under various assay conditions, highlighting the time- and ATP-concentration-dependent nature of its allosteric mechanism.
| Parameter | Condition | Value (IC50) | Reference |
| FAK Inhibition | 60 min pre-incubation, 0.5 µM ATP | 1.3 µM | [2] |
| FAK Inhibition | 5 min pre-incubation, 0.5 µM ATP | 1.6 µM | [2] |
| FAK Inhibition | 60 min pre-incubation, 1000 µM ATP | 1.0 µM | [2] |
| FAK Inhibition | 5 min pre-incubation, 1000 µM ATP | 3.0 µM | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of FAK inhibitor 5, based on standard practices in the field.
In Vitro FAK Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol outlines a method to determine the in vitro potency of FAK inhibitor 5.
Materials:
-
Recombinant human FAK enzyme
-
ULight™-poly-GT (4:1) substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
FAK inhibitor 5 (dissolved in DMSO)
-
Europium-labeled anti-phosphotyrosine antibody (e.g., Eu-W1024 labeled PY20)
-
LANCE detection buffer (e.g., 1X LANCE buffer with 20 mM EDTA)
-
1536-well or 384-well low-volume black microplates
-
Microplate reader capable of TR-FRET detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of FAK inhibitor 5 in DMSO. Further dilute these solutions in the kinase buffer to the desired final concentrations.
-
Enzyme and Inhibitor Pre-incubation: In the microplate wells, add the diluted FAK inhibitor 5 or DMSO (vehicle control). Add the FAK enzyme solution (final concentration typically in the low nM range). Allow for pre-incubation for a defined period (e.g., 5 or 60 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing the ULight™-poly-GT substrate and ATP. The final concentrations of substrate and ATP should be optimized for the assay (e.g., 200 nM substrate and varying concentrations of ATP as indicated in the quantitative data table).
-
Reaction Incubation: Incubate the reaction mixture at room temperature for a set time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding the LANCE detection buffer containing the europium-labeled anti-phosphotyrosine antibody.
-
Detection Incubation: Incubate the plate for at least 30 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
Data Acquisition: Read the plate on a microplate reader using a TR-FRET protocol, with excitation at ~340 nm and emission at ~615 nm (Europium donor) and ~665 nm (ULight™ acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Migration Assay (Transwell Assay)
This protocol assesses the effect of FAK inhibitor 5 on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium (with and without serum)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel (for invasion assays)
-
FAK inhibitor 5 (dissolved in DMSO)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. Serum-starve the cells for 12-24 hours before the assay. Harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.
-
Inhibitor Treatment: Pre-treat the cell suspension with various concentrations of FAK inhibitor 5 or DMSO (vehicle control) for 30-60 minutes at 37°C.
-
Assay Setup: Add a complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate. Place the Transwell inserts into the wells. For invasion assays, the inserts should be pre-coated with a thin layer of Matrigel.
-
Cell Seeding: Seed the pre-treated cell suspension into the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period suitable for the cell line's migration (typically 12-48 hours).
-
Cell Removal and Fixation: After incubation, remove the medium from the upper chamber. Use a cotton swab to gently remove the non-migrated cells from the top surface of the membrane. Fix the migrated cells on the bottom of the membrane by immersing the inserts in the fixation solution for 20 minutes.
-
Staining and Visualization: Wash the inserts with PBS and stain the migrated cells with the staining solution for 15-30 minutes. After washing and drying, visualize and count the migrated cells under a microscope.
-
Data Analysis: Quantify the number of migrated cells per field of view for each treatment condition. Calculate the percentage of migration inhibition relative to the vehicle control.
Visualizations
Signaling Pathway Diagram
Caption: FAK signaling pathway and the point of allosteric inhibition.
Experimental Workflow Diagram
Caption: Workflow for the in vitro FAK kinase assay (TR-FRET).
